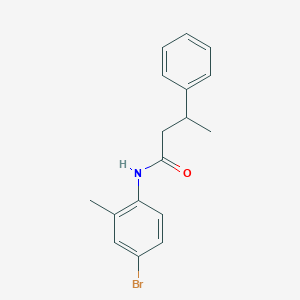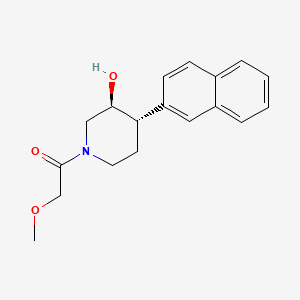![molecular formula C23H24N2O3 B3980722 2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone](/img/structure/B3980722.png)
2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone
Overview
Description
2-(cyclohexylamino)-3-[(4-methoxyphenyl)amino]naphthoquinone, commonly known as CHANAQ, is a synthetic compound that has gained significant attention in the field of cancer research. CHANAQ is a member of the naphthoquinone family, which is known for its anticancer properties. In
Mechanism of Action
The mechanism of action of CHANAQ involves the inhibition of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is involved in the detoxification of reactive oxygen species (ROS) and other toxic compounds. By inhibiting NQO1, CHANAQ increases the levels of ROS in cancer cells, leading to oxidative stress and ultimately, apoptosis.
Biochemical and Physiological Effects:
CHANAQ has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of ROS in cancer cells, leading to oxidative stress and apoptosis. CHANAQ has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation. Additionally, CHANAQ has been found to induce autophagy, a process by which cells degrade and recycle their own components.
Advantages and Limitations for Lab Experiments
One advantage of CHANAQ is its specificity for cancer cells. It has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. However, one limitation of CHANAQ is its solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on CHANAQ. One area of interest is the development of new cancer therapies based on CHANAQ. Researchers are also investigating the use of CHANAQ in combination with other anticancer agents to enhance its effectiveness. Additionally, there is interest in exploring the potential of CHANAQ in other areas of medicine, such as neurodegenerative diseases and inflammation. Further research is needed to fully understand the potential of CHANAQ in these areas.
In conclusion, CHANAQ is a promising compound that has shown significant potential in the field of cancer research. Its specificity for cancer cells and ability to induce apoptosis make it a promising candidate for the development of new cancer therapies. Further research is needed to fully understand its mechanism of action and potential in other areas of medicine.
Scientific Research Applications
CHANAQ has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer cells. CHANAQ has also been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
2-(cyclohexylamino)-3-(4-methoxyanilino)naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-28-17-13-11-16(12-14-17)25-21-20(24-15-7-3-2-4-8-15)22(26)18-9-5-6-10-19(18)23(21)27/h5-6,9-15,24-25H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTRZODJDAHDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]azepane](/img/structure/B3980642.png)

![6-{[(4-sec-butylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3980648.png)
![(2-furylmethyl)[2-nitro-5-(4-propionyl-1-piperazinyl)phenyl]amine](/img/structure/B3980656.png)
![N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3980663.png)
![2-{3-[2'-(5-methyl-1,3,4-thiadiazol-2-yl)-3-biphenylyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B3980672.png)
![N-{2-[1-(1-naphthylmethyl)-1,2,5,6-tetrahydropyridin-3-yl]ethyl}acetamide](/img/structure/B3980673.png)
![N-cyclohexyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3980677.png)
![1-(4-fluorophenyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B3980687.png)



![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-methylcyclohexyl)acetamide](/img/structure/B3980715.png)
![N-[2-(4-fluorophenyl)ethyl]-2-phenylbutanamide](/img/structure/B3980723.png)